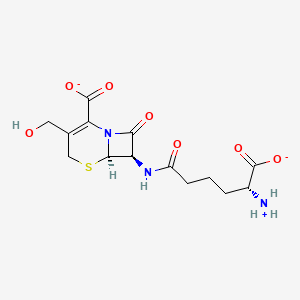
deacetylcephalosporin C(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deacetylcephalosporin C(1-) is a cephalosporin carboxylic acid anion that is the conjugate base of deacetylcephalosporin C, arising from deprotonation of both carboxy groups and protonation of the amino group; major species at pH 7.3. It is a conjugate base of a deacetylcephalosporin C.
科学的研究の応用
Pharmaceutical Applications
Antibiotic Development
Deacetylcephalosporin C(1-) serves as a key precursor in the synthesis of semisynthetic cephalosporins, which are vital antibiotics used to treat a range of bacterial infections. The compound is transformed into 7-aminocephalosporanic acid (7ACA) and hydroxymethyl-7-aminocephalosporanic acid (HACA) through enzymatic processes. These intermediates are essential for producing various cephalosporin antibiotics, including cefotaxime and ceftazidime, which are widely used in clinical settings .
Enzymatic Synthesis
Recent advancements in enzyme engineering have improved the efficiency of converting cephalosporin G into deacetylcephalosporin C(1-). Modified deacetylcephalosporin C synthase (DACS) variants have been developed through directed evolution techniques, enhancing their catalytic efficiency. These engineered enzymes can facilitate the bioconversion of high concentrations of cephalosporin G into deacetylcephalosporin C(1-) within a short time frame, making the process scalable for industrial applications .
Enzyme Engineering
Directed Evolution Techniques
The application of directed evolution techniques has led to the development of DACS variants with improved substrate specificity and catalytic efficiency. For instance, specific mutations have been identified that enhance the enzyme's ability to catalyze reactions involving deacetoxycephalosporin C and other substrates. This enables more efficient production pathways for generating deacetylcephalosporin C(1-) from less expensive starting materials like cephalosporin G .
Chemoenzymatic Processes
Deacetylcephalosporin C(1-) is also utilized in chemoenzymatic processes where it acts as a substrate for further transformations. This approach allows for the synthesis of novel antibiotics by modifying the β-lactam structure present in cephalosporins, thereby enhancing their efficacy against resistant bacterial strains .
Cosmetic Applications
Formulation Development
Recent studies have explored the incorporation of deacetylcephalosporin C(1-) in cosmetic formulations due to its potential benefits for skin health. The compound's properties may enhance the stability and effectiveness of topical products aimed at treating skin conditions or improving skin hydration. Its use in formulations is subject to rigorous safety assessments to ensure consumer safety and product stability .
Case Studies
特性
分子式 |
C14H18N3O7S- |
|---|---|
分子量 |
372.38 g/mol |
IUPAC名 |
(6R,7R)-7-[[(5R)-5-azaniumyl-5-carboxylatopentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/p-1/t7-,9-,12-/m1/s1 |
InChIキー |
XWCFYHBHOFBVIV-JWKOBGCHSA-M |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])CO |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)[O-])[NH3+])C(=O)[O-])CO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















